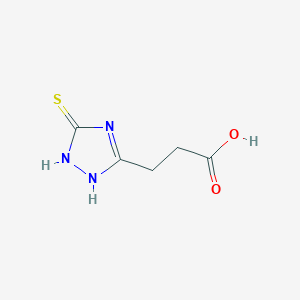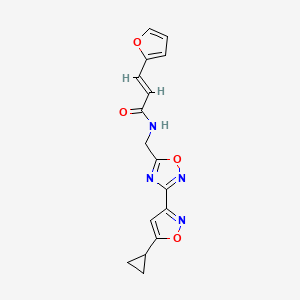
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound contains a total of 18 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 amidine derivative, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For example, carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating resulted in S-alkylation, forming the uncyclic product .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid has been extensively studied for its biological activities in various scientific research fields. One of the primary applications of this compound is as a chelating agent for metal ions. This compound has a high affinity for metal ions, particularly copper and zinc, and can be used to remove these ions from solutions or biological systems. This property has been utilized in many studies to investigate the role of metal ions in biological processes.
Another important application of this compound is as a reducing agent for disulfide bonds. This compound has a thiol group that can react with disulfide bonds to form thiol-disulfide exchange reactions. This property has been used to study the structure and function of proteins that contain disulfide bonds.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative activity against cancer cells .
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can inhibit cancer cell growth . The size and position of the alkoxy group significantly influence the antiproliferative activity .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antioxidant activity .
Pharmacokinetics
It’s known that similar compounds, such as 1,2,4-triazole derivatives, are soluble in water , which could potentially impact their bioavailability.
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit antiproliferative and antioxidant activities .
Action Environment
It’s known that similar compounds, such as 1,2,4-triazole derivatives, can form novel luminescent polymers with cadmium (ii) salts , suggesting that the presence of certain metal ions could potentially influence their action.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid in lab experiments is its ability to selectively bind to metal ions and reduce disulfide bonds. This property allows researchers to investigate the role of metal ions and disulfide bonds in biological processes. However, this compound can also have non-specific effects on cellular processes, which can complicate data interpretation.
Future Directions
There are many potential future directions for research involving 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid. One area of interest is the development of new chelating agents that can selectively bind to specific metal ions. Another area of interest is the investigation of the role of disulfide bonds in protein structure and function. Additionally, this compound could be used in the development of new therapeutics for diseases that involve metal ion dysregulation or protein misfolding. Overall, this compound has the potential to be a valuable tool for investigating a variety of biological processes.
Synthesis Methods
The synthesis of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid involves the reaction of 3-mercapto-1H-1,2,4-triazole with acrylonitrile in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound. This process has been well established in the literature and has been used to produce this compound in large quantities for research purposes.
Safety and Hazards
The safety of 1,2,4-triazole derivatives has been evaluated in several studies . For instance, the cytotoxic activities of certain derivatives were evaluated against three human cancer cell lines, and most of the synthesized compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .
Biochemical Analysis
Biochemical Properties
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiproliferative and antioxidant activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage in cells . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to inhibit the proliferation of cancer cells, such as colon cancer cell lines, by inducing cell cycle arrest and promoting apoptosis . It influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Moreover, this compound affects gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic pathways . For instance, it has been shown to inhibit the activity of tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative and antioxidant activities without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds . The compound can modulate metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Additionally, it can affect the redox balance in cells by enhancing the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of the compound can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of the compound can influence its interaction with biomolecules and its overall biological activity . For instance, its accumulation in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can affect cellular metabolism and apoptosis .
properties
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIKKUNSIUPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=S)NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2457996.png)
![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)
![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)
![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/no-structure.png)



![3-Methoxy-N-methyl-N-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2458006.png)
![4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2458007.png)
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2458011.png)
